molecular formula C15H17NO3S B063154 ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate CAS No. 175276-54-7

ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate

Cat. No. B063154
CAS RN: 175276-54-7
M. Wt: 291.4 g/mol
InChI Key: XGNWYRXJIRVWGK-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, also known as EFTPC, is a synthetic compound that has been used in scientific research for its potential applications in drug discovery, biochemistry, and physiology. EFTPC is a derivative of pyrrole, a nitrogen-containing heterocyclic compound, and has a molecular formula of C13H15NO2S. It is a white, crystalline solid at room temperature and is soluble in methanol, ethanol, and ethyl acetate.

Scientific Research Applications

Supramolecular Capsules from Calixpyrrole Derivatives

Calixpyrrole derivatives, including ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, are instrumental in forming supramolecular capsules. These compounds, due to their structural properties, facilitate the self-assembly of molecules into capsular aggregates. These structures are essential in various chemical processes, including catalysis, where their encapsulating ability can lead to unique reactivity and selectivity. The versatility of calixpyrrole scaffolds allows for the creation of capsules with tailored interior environments, making them valuable tools in supramolecular chemistry (Ballester, 2011).

Conversion of Biomass to Chemical Feedstocks

This compound, as part of a broader chemical family, contributes to the conversion of biomass into valuable chemical feedstocks. Research on the transformation of plant biomass into furan derivatives highlights the potential of such compounds in creating sustainable sources of chemicals. These processes are critical for developing new polymers, functional materials, and fuels, demonstrating the role of pyrrole derivatives in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Hazelnut Aroma Profiling

In the food industry, compounds like this compound play a crucial role in flavor and aroma profiling. Studies on hazelnut volatiles reveal the importance of specific odorants in defining the characteristic aroma profiles of high-quality nuts. This research is vital for understanding the sensory properties of foods and developing products with enhanced flavor profiles (Squara et al., 2022).

Synthesis of Organic Carbonates

The compound is also pivotal in the synthesis of organic carbonates through the alcoholysis of urea, a process that highlights the versatility of pyrrole derivatives in producing environmentally friendly chemicals. Organic carbonates have a wide range of applications, from solvents and fuel additives to intermediates in the synthesis of polymers and pharmaceuticals. The alcoholysis of urea represents a greener alternative to traditional methods, using less hazardous materials and potentially incorporating CO2 as a feedstock, thus contributing to carbon recycling efforts (Shukla & Srivastava, 2017).

Safety and Hazards

For safety data, you can refer to the Safety Data Sheet (SDS) provided by chemBlink .

properties

IUPAC Name

ethyl 4-formyl-2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-19-15(18)14-11(3)16(10(2)13(14)9-17)8-12-6-5-7-20-12/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWYRXJIRVWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384009
Record name Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175276-54-7
Record name Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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